3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F3IN2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-6-4(12)3-14-5(6)1-2-13-7/h1-3,14H |
InChI Key |
CFAWANXRHFDMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM) Strategies
Directed metalation using tert-butyllithium or LDA enables precise iodination. For instance, protection of the pyrrole nitrogen with a tosyl group directs lithiation to the 3-position, followed by quenching with iodine to install the iodide. Subsequent deprotection under alkaline conditions restores the free pyrrole. This approach avoids competing reactivity at other positions, critical for maintaining regioselectivity in trifluoromethyl-bearing systems.
Cyclization Routes for Core Assembly
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, involving thermal cyclization of enamine esters, constructs the pyrrolopyridine skeleton. A hypothetical route for this compound could employ a trifluoromethyl-substituted enamine precursor, followed by iodination. For example, cyclization of ethyl 3-(trifluoromethyl)-5-aminopyridine-2-carboxylate under refluxing diphenyl ether yields the pyrrolo[3,2-c]pyridine core, though iodination post-cyclization remains necessary.
Protection/Deprotection Strategies
Tosyl Protection for Nitrogen Reactivity Control
Protecting the pyrrole nitrogen with a tosyl group mitigates undesired side reactions during iodination. As demonstrated in, treatment of 1H-pyrrolo[2,3-b]pyridine with NaH and tosyl chloride in THF affords the N-tosyl derivative, which undergoes smooth iodination at the 3-position. Alkaline hydrolysis (e.g., NaOH in MeOH/H2O) removes the tosyl group post-iodination.
Table 2: Protection and Deprotection Conditions
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Tosyl protection | TsCl, NaH, THF | 0°C to rt, 2 h | 85 | |
| Deprotection | NaOH, MeOH/H2O | Reflux, 4 h | 90 |
Methanesulfonyl Protection
Alternative protection with methanesulfonyl groups, as reported in, involves treating aminopyridines with methanesulfonyl chloride and Et3N in dichloromethane. This method proved effective for stabilizing intermediates during halogenation steps, though deprotection requires harsher conditions compared to tosyl groups.
Comparative Analysis of Synthetic Routes
Route A (Direct Iodination):
- Advantages: Fewer steps, high atom economy.
- Disadvantages: Requires pre-functionalized CF3-bearing core; regioselectivity challenges.
Route B (Cyclization + Iodination):
- Advantages: Builds CF3 group into precursor, avoiding late-stage coupling.
- Disadvantages: Multi-step synthesis; potential low yields in cyclization.
Route C (Cross-Coupling + Protection):
- Advantages: Modular introduction of substituents.
- Disadvantages: Sensitivity of Pd catalysts to iodide residues; costly boronic acids.
Challenges and Optimization Opportunities
- Regioselectivity in Iodination: The trifluoromethyl group’s electron-withdrawing nature may deactivate the ring, necessitating elevated temperatures or Lewis acid catalysts.
- Stability of Intermediates: Unprotected pyrrolopyridines are prone to oxidation, as observed in, where air exposure degraded unsaturated intermediates. N-Methylation or trifluoroethyl substitution improved stability in analogous compounds.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) enhance iodination efficiency but may complicate purification due to high boiling points.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound’s derivatives are explored for their pesticidal and herbicidal properties.
Material Science: It is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[3,2-c]pyridine
The pyrrolo[3,2-c]pyridine scaffold is widely utilized in drug design due to its ability to mimic natural purine bases and interact with biological targets. Below is a comparative analysis of key derivatives:
Table 1: Key Pyrrolo[3,2-c]pyridine Derivatives and Their Properties
Impact of Substituents on Activity and Reactivity
Iodo vs. Bromo Substituents
- Iodo (3-Iodo derivatives): The iodine atom in 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions. Iodinated analogs are also valuable in radiopharmaceuticals due to the isotope ¹²⁵I .
- Bromo (4-Bromo analogs): Bromine is a common leaving group in medicinal chemistry. For example, 4-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7) is a precursor for synthesizing diarylureas with melanoma-targeting activity .
Trifluoromethyl (-CF₃) Group
- The -CF₃ group at position 4 increases lipophilicity and metabolic stability. Similar compounds, such as 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 892414-47-0), demonstrate enhanced binding affinity to kinase targets due to hydrophobic interactions .
Chloro and Fluoro Substituents
- Chloro derivatives (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine) are often intermediates in synthesizing kinase inhibitors. Fluoro analogs, such as 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-05-8), exhibit improved bioavailability due to reduced metabolic degradation .
Pharmacological Activities
Pyrrolo[3,2-c]pyridine derivatives are prominent in anticancer research:
- Antiproliferative Effects: Compounds like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines show IC₅₀ values in the micromolar to nanomolar range against melanoma and other cancer cell lines .
- Kinase Inhibition: Derivatives with hydrophilic substituents (e.g., amides) exhibit potent activity against TTK (threonine tyrosine kinase) and other oncogenic kinases .
Biological Activity
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and reviews.
- Molecular Formula : C8H4F3IN2
- Molecular Weight : 312.03 g/mol
- CAS Number : 1190320-87-6
- IUPAC Name : this compound
- Structure : The compound consists of a pyrrole moiety fused with a pyridine ring, which is characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrrolo[3,2-c]pyridine can inhibit specific protein kinases, such as MPS1, which plays a crucial role in the spindle assembly checkpoint during cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Activity
Studies have shown that compounds with the pyrrolo[3,2-c]pyridine scaffold exhibit significant anticancer properties. For instance, one study demonstrated that derivatives could inhibit MPS1 in human tumor xenograft models, leading to reduced tumor growth . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolo[3,2-c]pyridine scaffold enhance potency and selectivity against cancer cell lines .
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| CCT251455 | MPS1 | 0.025 | Potent inhibitor with favorable pharmacokinetics |
| Compound 18 | Ovarian Cancer Cells | Moderate | Exhibited limited toxicity towards healthy cells |
Antiviral Activity
Research has identified antiviral properties in certain pyrrolo[3,2-c]pyridine derivatives. For example, compounds showed moderate activity against HIV-1 replication, with specific structural features significantly influencing their efficacy .
| Compound | Virus Targeted | EC50 (µM) | Therapeutic Index |
|---|---|---|---|
| Compound 12j | HIV-1 | 1.65 | 7.98 |
Other Biological Activities
Beyond anticancer and antiviral effects, derivatives of this compound have shown promise in other therapeutic areas:
- Anti-inflammatory : Some studies report that these compounds can exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines in microglial cells .
- Antimicrobial : Certain derivatives have demonstrated antimicrobial activity against various bacterial strains .
Study on Anticancer Efficacy
In a pivotal study by Kalai et al., a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and tested for cytotoxicity against ovarian and breast cancer cell lines. The results indicated that modifications at the C6 position could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
In Vivo Pharmacokinetics
A pharmacokinetic study conducted on one of the most active compounds revealed low plasma exposure but high clearance rates. This suggests that while the compound may be effective in vitro, further optimization is required for in vivo applications .
Q & A
Q. What are the key synthetic strategies for 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis of pyrrolo[3,2-c]pyridine derivatives often involves cyclization reactions or functionalization of preformed heterocyclic cores. For example:
- Halogenation : Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acidic media, as seen in related pyrrolopyridine syntheses .
- Trifluoromethylation : The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethyl boronic acids or via direct fluorination of precursor ketones .
- Regioselectivity : Reaction conditions strongly influence regiochemistry. For instance, the use of Lewis acids (e.g., Sn²⁺) or Brønsted bases can shift selectivity toward α- or γ-substituted isomers by altering enolate formation or stabilizing intermediates .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and stereochemistry. For example, studies on analogous compounds resolved bond lengths (mean C–C = 0.002–0.003 Å) and torsion angles with R-factors <0.04 .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) are critical for verifying substitution patterns. The trifluoromethyl group appears as a distinct singlet (~δ -60 ppm in ¹⁹F NMR), while iodine substitution deshields adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₈H₄F₃IN₂, exact mass 311.94 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the antiproliferative activity of this compound derivatives?
This compound’s bioactivity is linked to its role as a tubulin polymerization inhibitor and kinase modulator :
- Tubulin Binding : Derivatives inhibit tubulin assembly by occupying the colchicine-binding site (CBS), disrupting microtubule dynamics. IC₅₀ values for related compounds range from 0.1–5 µM in cancer cell lines (e.g., MCF-7, A549) .
- Kinase Inhibition : The pyrrolopyridine scaffold interacts with ATP-binding pockets in kinases (e.g., FGFR, p38 MAPK). For instance, 3-substituted analogs showed FGFR1 IC₅₀ = 7 nM, correlating with apoptosis induction via survivin downregulation .
Table 1 : Representative Antiproliferative Data for Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 6-Aryl-pyrrolo[3,2-c]pyridine | Tubulin | 120 | MCF-7 | |
| 3-Fluorophenyl analog | FGFR1 | 7 | 4T1 (breast) |
Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold for dual-target inhibition (e.g., HDAC/tubulin)?
Key SAR insights include:
- Substitution at C-3 : Iodo groups enhance steric bulk, improving CBS affinity, while electron-withdrawing groups (e.g., CF₃) increase metabolic stability .
- C-4 Trifluoromethyl : Enhances lipophilicity and membrane permeability (LogP ~2.5), critical for blood-brain barrier penetration in CNS-targeted therapies .
- Dual Inhibitors : Hybrid molecules (e.g., HDAC/tubulin inhibitors) incorporate hydroxamate or benzamide groups for HDAC binding, linked to the pyrrolopyridine core for tubulin inhibition. These show synergistic effects in apoptosis assays .
Q. What experimental design considerations are critical for in vivo evaluation of this compound?
- Dosing Regimen : Pharmacokinetic studies in murine models suggest optimal i.p. dosing at 10–25 mg/kg, achieving tumor volume inhibition of 58–75% without toxicity .
- Combination Therapy : Synergy with paclitaxel (e.g., 3f + paclitaxel) enhances apoptosis via caspase-3 activation, requiring dose titration to mitigate overlapping toxicities .
- Biomarker Analysis : Monitor phosphorylation of survivin (Thr34) and tubulin polymerization rates in tumor biopsies to confirm target engagement .
Methodological Challenges
Q. How can contradictory data on regioselectivity in pyrrolo[3,2-c]pyridine synthesis be resolved?
Contradictions arise from divergent reaction conditions:
- Acidic vs. Basic Media : Under acidic conditions (e.g., AcOH), Sn²⁺ catalysis favors α-substitution, while basic buffers (e.g., pyridine) promote γ-isomers via enolate stabilization .
- Validation : Use SC-XRD to confirm regiochemistry and HPLC to quantify isomer ratios. For example, α:γ ratios shifted from 1:4 to 3:1 when Sn(OAc)₂ was added .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., FGFR1 vs. VEGFR2).
- Computational Modeling : Docking studies (e.g., Glide SP) optimize interactions with hinge regions (e.g., p38 MAPK’s Met109), reducing affinity for non-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
